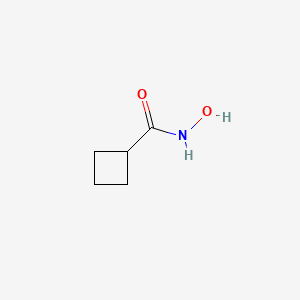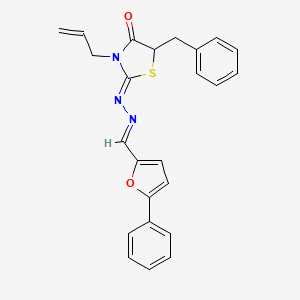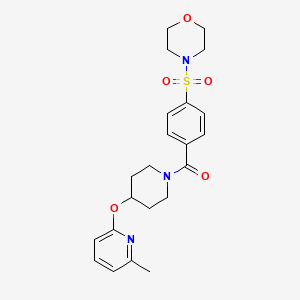
N-hydroxycyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxycyclobutanecarboxamide is a chemical compound with the molecular formula C5H9NO2 . It has a molecular weight of 115.13 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for N-hydroxycyclobutanecarboxamide is 1S/C5H9NO2/c7-5(6-8)4-2-1-3-4/h4,8H,1-3H2,(H,6,7) . The compound has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da .Physical And Chemical Properties Analysis
N-hydroxycyclobutanecarboxamide is a powder that is stored at room temperature .Applications De Recherche Scientifique
1. FTO Protein Inhibition
N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, a derivative of N-hydroxycyclobutanecarboxamide, has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO). This discovery is significant for understanding obesity and related diseases. The crystal structure of human FTO with this compound revealed a novel binding site, providing insights into the development of selective FTO inhibitors (Wu He et al., 2015).
2. Potential Use in Neutron Capture Therapy
A boronated aminocyclobutanecarboxylic acid derivative was synthesized for potential use in neutron capture therapy, an advanced cancer treatment method. This research involved creating a molecule modeled after 1-aminocyclobutanecarboxylic acid, known for its high uptake in brain tumors (G. Kabalka & Min-Liang Yao, 2003).
3. Photochemical Reactions in Crystal Structures
The photochemical reactions of N,N-diallyl-2-quinolone-3-carboxamides, related to cyclobutanecarboxamide, have been explored. These studies have shown the potential for creating chiral crystals and understanding the transfer of molecular chirality in photochemical processes (Fumitoshi Yagishita et al., 2011).
4. Enzymatic Hydrolysis and Chemical Stability Studies
Research on the hydrolysis kinetics and enzymatic cleavage of various N-acyl and N-alkoxycarbonyl derivatives of benzamide and similar compounds has provided insights into their suitability as prodrugs. These studies are critical for drug development processes (A. H. Kahns & H. Bundgaard, 1991).
5. Development of Biomimetic Composites
Research involving nano-hydroxyapatite and poly(hexamethylene adipamide) composites has been conducted to develop new biomimetic materials. This research is significant for applications in bone repair and regeneration (Xue-jiang Wang et al., 2002).
6. Coordination Chemistry for Bio-inspired Catalysis
Studies on the coordination chemistry of carboxamide 'Nx' ligands, including those related to N-hydroxycyclobutanecarboxamide, have provided valuable insights for bio-inspired catalysis. This research is crucial for understanding and developing new catalytic processes in biochemistry (Chakadola Panda et al., 2020).
Safety and Hazards
Orientations Futures
While specific future directions for N-hydroxycyclobutanecarboxamide are not available in the retrieved data, it’s worth noting that the field of controlled drug delivery, which could potentially involve compounds like N-hydroxycyclobutanecarboxamide, is rapidly evolving . The development of smart and stimuli-responsive delivery systems using intelligent biomaterials is one of the key areas of focus .
Propriétés
IUPAC Name |
N-hydroxycyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(6-8)4-2-1-3-4/h4,8H,1-3H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYLKDICZHTKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl[(1-nonyl-1H-indol-4-yl)methyl]amine hydrochloride](/img/structure/B2927836.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2927839.png)
![3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2927841.png)
![N-(4-methoxyphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2927845.png)
![1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927846.png)
![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2927847.png)
![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2927848.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927849.png)


![6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927853.png)
![1-[(2,5-Difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/no-structure.png)
![4-[(3-Methylmorpholin-4-yl)methyl]aniline](/img/structure/B2927857.png)